molecular formula C14H20F2N2 B1474996 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine CAS No. 1886989-98-5

1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine

Cat. No.: B1474996
CAS No.: 1886989-98-5
M. Wt: 254.32 g/mol
InChI Key: OIQOBGJMQXJNFZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine is a fluorinated organic compound that features a piperidine ring substituted with a difluoroethyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl halides in the presence of a base to facilitate the substitution reaction on the piperidine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
  • 1-(2,2-Difluoroethyl)piperidin-4-amine
  • 1-(2,2-Difluoro-2-phenylethyl)piperidin-4-amine

Comparison: 1-(2,2-Difluoro-2-p-tolylethyl)piperidin-4-amine is unique due to the presence of both the difluoroethyl and p-tolyl groups, which confer distinct physicochemical properties and biological activities. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and bioactivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[2,2-difluoro-2-(4-methylphenyl)ethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2/c1-11-2-4-12(5-3-11)14(15,16)10-18-8-6-13(17)7-9-18/h2-5,13H,6-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQOBGJMQXJNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCC(CC2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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